molecular formula C33H43N5O8 B065657 Leu-Pro-Phe-Phe-Asp CAS No. 182912-74-9

Leu-Pro-Phe-Phe-Asp

Cat. No. B065657
CAS RN: 182912-74-9
M. Wt: 637.7 g/mol
InChI Key: RALAXQOLLAQGTI-IRGGMKSGSA-N
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Description

“Leu-Pro-Phe-Phe-Asp” is a peptide sequence that is also known as β-sheet breaker peptide iAβ5 . It is an effective degrader of amyloid-beta (Abeta), a protein that forms plaques in the brains of Alzheimer’s disease (AD) patients . The toxicity associated with Abeta is related to its β-sheet conformation and/or aggregation . β-sheet breaker peptide iAβ5 can repeatedly induce the breakdown of original fibrillar amyloid protein deposits in the body .


Synthesis Analysis

The synthesis of peptides like “Leu-Pro-Phe-Phe-Asp” can be achieved through solid-phase peptide synthesis (SPPS), which is a viable synthetic option even for non-chemists . The uncapped tripeptide D Phe-Phe-Leu acts as a self-assembly template to yield supramolecular hydrogel biomaterials .


Molecular Structure Analysis

The molecular formula of “Leu-Pro-Phe-Phe-Asp” is C33H43N5O8 . The peptide sequence can form various secondary structures, such as α-helix, β-sheet, polyproline II helix, which play a key role in all biological processes .


Chemical Reactions Analysis

The peptide “Leu-Pro-Phe-Phe-Asp” can self-assemble to form supramolecular hydrogel biomaterials . This self-assembly is driven by weak interactions, such as hydrogen bonding, electrostatic attractions, and van der Waals forces .


Physical And Chemical Properties Analysis

The boiling point of “Leu-Pro-Phe-Phe-Asp” is predicted to be 980.0±65.0 °C, and its density is predicted to be 1.291±0.06 g/cm3 .

Scientific Research Applications

  • Bioadhesive Supramolecular Hydrogel : The tripeptide DPhe-Phe-Leu, which contains a similar sequence, was found to act as a self-assembly template to yield supramolecular hydrogel biomaterials. These hydrogels mimic fibronectin of the extracellular matrix, leading to high cell viability, adhesion, and spreading (Cringoli et al., 2020).

  • Role in Anion-Transport Protein : A study on the human erythrocyte anion-transport protein revealed a partial amino acid sequence that includes a similar peptide sequence. This sequence forms two transmembrane alpha-helices and is thought to be part of the protein responsible for transport activity (Brock et al., 1983).

  • Aminosuccinyl Peptides Formation : Research on Boc-Leu-Asp(OBut)-Phe-NH2 showed that prolonged acidic treatment led to the formation of H-Leu-Asc-Phe-NH2, which partially transformed to cyclo[Leu-Asp(Phe-NH2)] in neutral media. This study highlighted the direct formation of imide derivatives from aspartyl peptides containing a free beta-carboxyl group (Schön & Kisfaludy, 2009).

  • Capillary Zone Electrophoresis at Subzero Temperatures : The peptides Phe-Pro and Leu-Pro, similar to the query sequence, were separated by capillary zone electrophoresis (CZE) in borate buffer at low temperatures. This study showed that low temperatures can be used to separate cis-trans conformers of small peptides (Ma et al., 1995).

  • Inhibition of Starfish Oocyte Maturation : A study investigating the inhibition of benzyloxycarbonyl(Z)-Leu-P2-argininals, potent trypsin inhibitors, on starfish oocyte maturation. The analog with Ser at P2 residue was the strongest inhibitor, showing the importance of specific amino acid residues in biological processes (Sawada et al., 1989).

  • Hydrophilic Peptides and HIV-1 Protease : The HIV-1 transframe region (TFR) peptide Phe-Leu-Arg-Glu-Asp-Leu-Ala-Phe and its analogs were studied as competitive inhibitors of the mature HIV-1 protease. The smallest and most potent analogs were found to be Glu-Asp-Leu and Glu-Asp-Phe, highlighting the significance of specific peptide sequences in inhibiting HIV-1 protease (Louis et al., 1998).

Mechanism of Action

The peptide “Leu-Pro-Phe-Phe-Asp” acts as a β-sheet breaker peptide iAβ5, which is an effective degrader of amyloid-beta (Abeta) protein . It can repeatedly induce the breakdown of original fibrillar amyloid protein deposits in the body .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H43N5O8/c1-20(2)16-23(34)32(44)38-15-9-14-27(38)31(43)36-25(18-22-12-7-4-8-13-22)29(41)35-24(17-21-10-5-3-6-11-21)30(42)37-26(33(45)46)19-28(39)40/h3-8,10-13,20,23-27H,9,14-19,34H2,1-2H3,(H,35,41)(H,36,43)(H,37,42)(H,39,40)(H,45,46)/t23-,24-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALAXQOLLAQGTI-IRGGMKSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H43N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436123
Record name Beta-Sheet Breaker Peptide iA|A5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

637.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leu-Pro-Phe-Phe-Asp

CAS RN

182912-74-9
Record name Beta-Sheet Breaker Peptide iA|A5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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